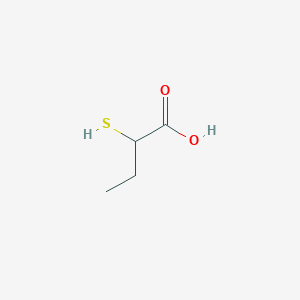

2-Mercaptobutyric acid

Description

Contextualization of Alpha-Mercapto Carboxylic Acids in Organic and Bioorganic Chemistry

Alpha-mercapto carboxylic acids are a class of organic compounds where a thiol group is attached to the carbon atom adjacent to the carboxyl group. This specific arrangement of functional groups is pivotal to their chemical behavior. In organic synthesis, these compounds are versatile intermediates. For instance, they are utilized in the synthesis of various heterocyclic compounds and can participate in reactions such as the formation of S,S′-bis(carboxymethyl) dithioketals. chemicalbook.com

The presence of both a nucleophilic thiol group and an acidic carboxyl group allows for a range of chemical transformations. Research has demonstrated methods for the direct introduction of α-mercaptoacetic acid units into electron-poor alkenes, creating functionally rich α-amino/α-mercapto acids. chemicalbook.com Furthermore, processes for producing alpha-mercapto-carboxylic acids have been developed, highlighting their industrial relevance. perfumerflavorist.com

Significance of Sulfur-Containing Carboxylic Acids in Chemical and Biochemical Research

Sulfur-containing carboxylic acids are integral to numerous chemical and biochemical processes. The unique chemical properties of sulfur, including its various oxidation states and reactivity, make these compounds ideal for redox reactions and electron transfer processes, which are fundamental in biological systems. nih.gov

In the pharmaceutical industry, a wide variety of sulfur-containing scaffolds are present in drugs, exhibiting a broad range of biological activities. nih.gov Thiolated polymers, which can be derived from sulfur-containing carboxylic acids, have shown promise in biomedical applications due to their mucoadhesive and permeation-enhancing properties. nih.gov These polymers can be designed for controlled drug release and have demonstrated biocompatibility in various studies. nih.gov

From a biochemical perspective, sulfur-containing amino acids are crucial for life, playing roles in protein structure and enzyme function. nih.gov While not a proteinogenic amino acid, 2-Mercaptobutyric acid and its analogues are studied for their potential roles and interactions within biological systems.

Overview of Research Trajectories Pertaining to this compound and its Analogues

Research concerning this compound and its structural isomers, such as 3-Mercaptobutyric acid and 4-Mercaptobutyric acid, follows several key trajectories. One significant area of investigation is in flavor and fragrance chemistry. 2-Methylbutyric acid, a closely related compound, is noted for its mild, dried fruit character and is widely used in flavors. perfumerflavorist.com The organoleptic properties of these compounds are of great interest to the food and cosmetic industries.

In the realm of materials science and nanotechnology, thiol-containing molecules like this compound are explored for their ability to functionalize nanoparticles. nih.gov The thiol group can bind to the surface of noble metal nanoparticles, allowing for the creation of tailored materials for applications in drug delivery, biosensing, and diagnostics. nih.govresearchgate.net The carboxylic acid function can further be used to attach other bioactive molecules.

Furthermore, synthetic methodologies for producing mercapto butyric acids and their derivatives are continuously being developed. These methods aim to provide efficient and stereoselective routes to these valuable compounds, which can then be used as intermediates in the synthesis of more complex molecules, including pharmaceuticals.

Propriétés

IUPAC Name |

2-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPHMAVQAJGVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468502 | |

| Record name | 2-MERCAPTOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26473-48-3 | |

| Record name | 2-Mercaptobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26473-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-MERCAPTOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Approaches for 2 Mercaptobutyric Acid and Its Derivatives

General Synthetic Routes for 2-Mercaptocarboxylic Acids

Several general methodologies can be employed for the synthesis of 2-mercaptocarboxylic acids, including 2-mercaptobutyric acid. These routes often involve the introduction of a thiol group at the α-position to a carboxylic acid or its precursor.

Cycloaddition Reactions (e.g., with Schiff Bases)

Cycloaddition reactions represent a viable, albeit indirect, route to derivatives of 2-mercaptocarboxylic acids. A common example is the reaction between a Schiff base and a mercaptocarboxylic acid to form a thiazolidinone ring system. This reaction is a cyclocondensation, which can be considered a type of cycloaddition.

The general mechanism involves the nucleophilic attack of the sulfur atom of the mercaptocarboxylic acid on the imine carbon of the Schiff base, followed by an intramolecular condensation to form the heterocyclic ring. While this method is frequently documented for simpler α-mercaptocarboxylic acids like thioglycolic acid and 2-mercaptopropionic acid, the same principle can be applied to this compound. The resulting 4-thiazolidinone (B1220212) derivatives bear the core structure of the parent acid.

Reaction Scheme:

Reactants: A Schiff base (formed from an aldehyde or ketone and a primary amine) and this compound.

Product: A 2,3-disubstituted-5-ethyl-4-thiazolidinone.

Mechanism: The reaction proceeds via nucleophilic addition of the thiol to the C=N bond of the Schiff base, followed by cyclization through the elimination of a water molecule.

This approach is valuable for creating a library of complex molecules based on the this compound scaffold.

Michael Addition Reactions to α,β-Unsaturated Carboxylic Acids

The Michael addition, or conjugate addition, of a sulfur nucleophile to an α,β-unsaturated carbonyl compound is a direct and effective method for the synthesis of 2-mercaptocarboxylic acids. srce.hr For the preparation of this compound, the ideal substrate is crotonic acid (but-2-enoic acid) or its corresponding esters, such as ethyl crotonate.

In this reaction, a sulfur nucleophile, such as hydrogen sulfide (B99878) (H₂S) or a protected thiol, adds to the β-carbon of the α,β-unsaturated system. The reaction is typically catalyzed by a base, which deprotonates the thiol to generate a more potent thiolate nucleophile.

Reaction Data:

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Crotonic Acid | Hydrogen Sulfide (H₂S) | Base (e.g., NaOH) | This compound |

| Ethyl Crotonate | Thiolacetic Acid | Base (e.g., NaOEt) | Ethyl 2-(acetylthio)butanoate |

The initial product of the addition of thiolacetic acid is a thioester, which can be readily hydrolyzed under acidic or basic conditions to yield the desired this compound. This method is advantageous due to the ready availability of the starting materials. srce.hr

Direct Thioesterification Approaches

A direct and efficient route to 2-mercaptocarboxylic acids involves the nucleophilic substitution of an α-halo acid with a sulfur nucleophile. For the synthesis of this compound, this would typically start from 2-bromobutyric acid.

A robust method involves the reaction of the α-bromo acid with a mild thiolating agent like sodium hydrosulfide (B80085) (NaSH) or freshly prepared sodium trithiocarbonate. nih.govnih.gov This approach leads directly to the free α-thio acid with inversion of configuration if a chiral starting material is used. nih.gov

Key Findings of this Synthetic Approach:

| Starting Material | Reagent | Key Feature | Product |

| 2-Bromobutyric Acid | Sodium Hydrosulfide (NaSH) | Direct formation of the thiol. | This compound |

| 2-Bromobutyric Acid | Sodium Trithiocarbonate | Mild reagent, useful for sensitive substrates. nih.govnih.gov | This compound |

This two-step sequence, starting from a readily available amino acid via diazotization and bromination to form the α-bromo acid, followed by thiol substitution, presents a scalable and effective pathway to α-thio acids. nih.govnih.gov

Asymmetric Synthesis Strategies for Chiral this compound Derivatives

The development of enantioselective methods is crucial for accessing optically pure this compound, which is important for applications in pharmaceuticals and as chiral ligands.

Dynamic Resolution Techniques for α-Bromo Esters in Nucleophilic Substitution

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds. nih.govmdpi.com This technique combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product.

In the context of synthesizing chiral this compound derivatives, a racemic α-bromo ester, such as ethyl 2-bromobutanoate, can be used as the substrate. The process involves a chiral reagent or catalyst that selectively reacts with one enantiomer of the α-bromo ester, while a racemization catalyst continuously interconverts the enantiomers of the starting material.

Utilization of N-Methyl Pseudoephedrine as a Chiral Auxiliary

A well-established method for achieving high diastereoselectivity in the synthesis of α-substituted carboxylic acids involves the use of chiral auxiliaries. caltech.edunih.govharvard.edu Pseudoephedrine and its derivatives, such as N-methyl pseudoephedrine, are highly effective chiral auxiliaries. caltech.edu

The synthesis of an enantiomerically enriched precursor to this compound can be envisioned through the following steps:

Amide Formation: Reaction of (1R,2R)- or (1S,2S)-N-methyl pseudoephedrine with butyryl chloride to form the corresponding amide.

Enolate Formation: Deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate.

Diastereoselective Thiolation: The chiral enolate then reacts with an electrophilic sulfur source. The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary.

Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved, often by acidic or basic hydrolysis, to yield the enantiomerically enriched this compound. This process typically allows for the recovery of the chiral auxiliary for reuse.

Research Findings on Pseudoephedrine Amide Alkylations:

| Chiral Auxiliary | Reactant | Diastereomeric Ratio (d.r.) | Product after Cleavage |

| (1R,2R)-N-Methyl Pseudoephedrine | Butyryl Chloride, then LDA and a sulfur electrophile | Typically >95:5 | (R)-2-Mercaptobutyric Acid |

| (1S,2S)-N-Methyl Pseudoephedrine | Butyryl Chloride, then LDA and a sulfur electrophile | Typically >95:5 | (S)-2-Mercaptobutyric Acid |

This methodology provides a reliable and highly stereocontrolled route to chiral this compound and its derivatives. harvard.edu

Investigations into Thermodynamic Ratios and Racemization Prevention

The stereochemical integrity of the α-carbon in this compound and related chiral molecules is paramount during synthesis and purification. Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge. This phenomenon is often driven by thermodynamic factors and can be accelerated by reaction conditions such as temperature, pH, and the presence of certain catalysts or reagents. researchgate.net

The mechanism of racemization at the α-carbon typically involves the formation of a planar, achiral enolate or a similar intermediate. mdpi.com For amino acids, a related class of compounds, the rate of racemization is influenced by the ionic state of the molecule, which is dependent on pH. researchgate.net During peptide synthesis, the activation of the carboxylic acid group, a necessary step for forming a peptide bond, significantly increases the susceptibility of the adjacent α-carbon to racemization. This occurs because the activation process enhances the acidity of the α-proton, facilitating its removal and the formation of a planar intermediate. mdpi.comnih.gov

Strategies to prevent racemization are crucial. In the context of solid-phase peptide synthesis (SPPS), which shares mechanistic principles with the synthesis of this compound derivatives, the choice of coupling reagents and protecting groups is critical. For instance, certain coupling reagents can lead to higher degrees of racemization, especially for sensitive amino acids. nih.gov The use of milder coupling conditions and additives designed to suppress racemization pathways is a common approach. mdpi.com Furthermore, employing amino-protecting groups that are stable under coupling conditions but can be removed under mild, non-racemizing conditions is another key strategy. A notable example is the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which is labile to thiols under nearly neutral conditions and has been shown to suppress racemization compared to the standard Fmoc group. nih.gov

Enantioselective S-H Bond Insertion Reactions

Enantioselective insertion of carbenes into sulfur-hydrogen (S-H) bonds represents a direct and atom-economical method for forming chiral thioethers and related sulfur-containing compounds, including derivatives of this compound. This transformation involves a metal-carbene intermediate that reacts with a thiol, with the chiral catalyst directing the approach of the reactants to favor the formation of one enantiomer over the other.

Copper-Catalyzed Approaches with Chiral Spiro(bisoxazoline) Complexes

Copper complexes featuring chiral spiro(bisoxazoline) (SpiroBOX) ligands have emerged as powerful catalysts for enantioselective insertion reactions. While extensively studied for N-H and Si-H bond insertions, the principles are directly applicable to S-H insertions. nih.govnih.govscilit.com These ligands create a well-defined, C2-symmetric chiral environment around the copper center. This steric and electronic influence dictates the trajectory of the incoming thiol as it attacks the copper-carbene intermediate, resulting in high enantioselectivity. nih.gov

The effectiveness of these catalysts lies in the rigid spirocyclic backbone, which locks the bisoxazoline moieties into a specific conformation, creating a deep chiral pocket. This structure minimizes conformational flexibility, leading to more effective transfer of chirality. Research on analogous N-H insertions has shown that binuclear copper complexes with these spiro ligands can achieve excellent enantioselectivity (up to 98% ee) for the synthesis of α-amino acid derivatives. nih.gov Mechanistic studies suggest a stepwise insertion mechanism where proton transfer is the likely rate-limiting step, a finding that would be relevant for S-H insertion as well. nih.gov

| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

| Cu/Spiro Bisoxazoline | N-H Insertion | α-Diazoesters, Anilines | Up to 98% | nih.gov |

| Cu/Spiro Bisoxazoline | N-H Insertion | Carbenoids, Amines | High | nih.gov |

Rhodium-Catalyzed Systems with Chiral Spiro Phosphoric Acids

A cooperative catalytic system involving an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid (SPA) has proven highly effective for asymmetric insertion reactions. dartmouth.edu In this dual-catalyst approach, the rhodium complex is responsible for generating the metal carbene from a diazo precursor, while the chiral Brønsted acid (the SPA) controls the enantioselectivity.

The proposed mechanism for related N-H and O-H insertions involves the formation of a rhodium carbene, which is then protonated by the chiral phosphoric acid. dartmouth.eduresearchgate.net This generates a chiral ion pair, and the subsequent nucleophilic attack by the amine or alcohol is directed by the chiral counterion. This strategy allows for high enantioselectivity with low catalyst loadings. dartmouth.edu This method has been successfully applied to the insertion of α-diazo esters into the O-H bonds of carboxylic acids, phenols, and alcohols, yielding α-hydroxy and α-alkoxy esters with excellent yields and enantioselectivities (up to 97% ee). researchgate.net The extension of this methodology to S-H insertion with thiols offers a promising route for the asymmetric synthesis of this compound derivatives.

| Catalyst System | Reaction Type | Key Features | Enantioselectivity (ee) | Reference |

| Rh(II)/Chiral Spiro Phosphoric Acid | N-H Insertion | Cooperative catalysis, Low catalyst loading | High | dartmouth.edu |

| Rh(II)/Chiral Phosphoric Acid | O-H Insertion | Broad substrate scope (acids, phenols, alcohols) | Up to 97% | researchgate.net |

Stereospecific Synthesis of Substituted 2-Aminomercaptobutyric Acid Intermediates

The synthesis of 2-aminomercaptobutyric acid and its derivatives, which contain both amine and thiol functionalities, requires precise stereochemical control. One effective strategy involves the use of chiral templates or auxiliaries that direct the formation of new stereocenters. Nickel(II) complexes of Schiff bases have been instrumental in this area, particularly for the synthesis of non-canonical amino acids. nih.govnih.gov This methodology can be adapted for the synthesis of sulfur-containing amino acids. By starting with a chiral complex of a simpler amino acid like glycine (B1666218) or alanine, electrophiles can be introduced to the α-position with high diastereoselectivity. Subsequent chemical steps can then be used to introduce the thiol group, leading to the desired 2-aminomercaptobutyric acid derivative.

Optically Active Beta-Mercaptocarboxylic Acid Ester Synthesis

The synthesis of optically active β-mercaptocarboxylic acid esters is important for accessing a different class of chiral building blocks. A patented industrial method describes the production of β-mercapto carboxylic acids from α,β-unsaturated carboxylic acids by reaction with hydrogen sulfide in a solvent containing an amide group. wipo.int While this method focuses on achiral synthesis, enzymatic resolution is a powerful technique for obtaining optically active forms. For instance, the d,l-α-methyl-β-mercaptopropionic acid methyl ester can be resolved to obtain the optically active ester through enzymatic processes. google.com Another approach involves the stereoselective synthesis of precursors like bicyclic β-lactams, which can then be converted to the desired optically active carboxylic acids or esters. nih.govrsc.org

Asymmetric Synthesis via Chiral Nickel(II) Schiff's Base Complexes

The use of chiral Ni(II) complexes derived from Schiff bases is a leading methodology for the asymmetric synthesis of tailor-made α-amino acids. nih.govnih.gov This approach, pioneered by Belokon, utilizes a chiral ligand, often derived from proline, which forms a square-planar complex with Ni(II) and an amino acid such as glycine. The glycine moiety within the complex can then be deprotonated to form a nucleophilic enolate, which reacts with various electrophiles with high stereocontrol. The chiral ligand shields one face of the planar enolate, directing the incoming electrophile to the opposite face. researchgate.net

This method allows for a wide range of transformations, including alkylations, to be performed on the glycine α-carbon. researchgate.net By choosing an appropriate sulfur-containing electrophile, this strategy can be directly applied to the synthesis of this compound precursors. The resulting diastereomerically enriched complex can then be decomposed to release the desired, optically active amino acid. This methodology is noted for its practicality, scalability, and the high enantiomeric purity of the products. nih.govnih.gov

| Method | Chiral Control Agent | Reaction Type | Key Advantage | References |

| Asymmetric Synthesis | Chiral Ni(II) Schiff's Base Complex | Alkylation of Glycine Enolate | High stereocontrol, Scalability | nih.govnih.govresearchgate.net |

Continuous Synthesis Methodologies for Mercaptocarboxylic Acids

Continuous flow chemistry offers a promising alternative to traditional batch processes for the synthesis of mercaptocarboxylic acids, providing advantages in terms of safety, efficiency, and scalability. One notable example is the continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti-epilepsy and anti-tuberculosis drugs. rsc.org This method involves the desulfurization of starting materials using systems like the H-Cube®, which utilizes a palladium on carbon (Pd/C) catalyst, or photochemical methods employing UVC light. rsc.org

For instance, the desulfurization reactions can be performed using an H-Cube® system with an HPLC pump or an Asia system consisting of a syringe pump and a PFA coiled reactor attached to a lamp. rsc.org These continuous-flow setups allow for precise control over reaction parameters, leading to improved yields and purity of the desired products. The synthesis of 3-mercaptobutanoic acid has also been achieved through a less odorous Michael addition pathway using an isothiouronium salt intermediate, showcasing an alternative to traditional thiol synthesis methods. nih.govnih.govacs.orgscite.ai

Structural Modifications and Derivative Synthesis

The versatile structure of this compound allows for a wide range of structural modifications, leading to the synthesis of various derivatives with distinct chemical properties and potential applications.

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives can be synthesized from mercaptoacetic acid, a related mercaptocarboxylic acid, through a multi-step process. One common method involves the reaction of 2-aminopyrimidine (B69317) derivatives with substituted aromatic aldehydes and mercaptoacetic acid, using dicyclohexylcarbodiimide (B1669883) (DCC) as a cyclizing agent. nih.gov This reaction typically proceeds by first forming Schiff bases from the reaction of amines with aldehydes, which then undergo cyclocondensation with a mercapto-containing acid. chemmethod.comut.ac.ir The use of catalysts, such as glacial acetic acid or heterogeneous catalysts like Fe3O4/SiO2/Salen/Mn/IL MNPs, can facilitate these reactions, often providing good to excellent yields under mild or solvent-free conditions. chemmethod.comnih.gov

Table 1: Examples of Thiazolidinone Synthesis Conditions

| Starting Materials | Reagents | Catalyst | Conditions | Product | Reference |

| 2-aminopyrimidine derivatives, substituted aldehydes | Mercaptoacetic acid | DCC | 0°C to room temp | 4-Thiazolidinone derivatives | nih.gov |

| Schiff bases of 2-marcapto-1,3,4-thiadiazole | Mercaptoacetic acid | Glacial CH3COOH | Reflux in ethanol | Thiazolidinone derivatives | chemmethod.com |

| Aldehyde, amine | Thioglycolic acid | Fe3O4/SiO2/Salen/Mn/IL MNPs | Solvent-free, ambient temp | Thiazolidinone derivatives | nih.gov |

Preparation of β-Lactam Derivatives

β-Lactams, known for their four-membered azetidinone ring, can be synthesized through various methods, with the Staudinger cycloaddition being a prominent one. encyclopedia.pubnih.gov This [2+2] cycloaddition reaction typically involves the reaction of an imine with a ketene, which can be generated in situ from an acid chloride in the presence of a tertiary amine. encyclopedia.pubnih.govresearchgate.net The stereochemistry of the resulting β-lactam (cis or trans) can often be controlled by the choice of reactants and reaction conditions, such as the solvent and the base used. encyclopedia.pubnih.gov For example, using microwave irradiation can favor the formation of the trans isomer, while reactions at room temperature may yield the cis isomer. encyclopedia.pub

Table 2: Conditions for Stereoselective β-Lactam Synthesis

| Imine Source | Ketene Source | Base | Solvent | Conditions | Major Isomer | Reference |

| Benzaldehyde, p-anisidine | Acetoxyacetyl chloride | N-methylmorpholine | Chlorobenzene | Microwave irradiation | trans | encyclopedia.pub |

| Benzaldehyde, p-anisidine | Acetoxyacetyl chloride | N-methylmorpholine | Chlorobenzene | Room temperature | cis | encyclopedia.pub |

| Tricarbonyl chromium(0) 2-fluoro benzaldehyde, p-methoxyaniline | Acetoxyacetyl chloride | Triethylamine | CH2Cl2 | 0°C | cis | nih.gov |

Functionalization for Multifunctional Thiol Hardeners

This compound and its analogs can be functionalized to create multifunctional thiol hardeners for epoxy resins. nih.govnih.govacs.org A common strategy involves the esterification of a polyol, such as trimethylolpropane (B17298) (TMP), with a mercaptocarboxylic acid like 3-mercaptopropionic acid (3-MPA). researchgate.net The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA). researchgate.net The purity of the resulting multifunctional thiol hardener, for example, trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), is crucial for the subsequent thiol-epoxy curing reaction. researchgate.net Research has shown that the concentration of the acid catalyst during esterification can impact the formation of side products. researchgate.net These multifunctional secondary thiol hardeners can offer improved storage stability for formulated epoxy resins due to their lower reactivity with the epoxy group compared to primary thiols. nih.govnih.gov

Design and Synthesis of Pyrimidine-Carboxylic Acid Derivatives

Pyrimidine-carboxylic acid derivatives can be synthesized from precursors like 2-mercaptopyrimidines. researchgate.net A general approach involves the condensation of a chalcone-bearing thiophene (B33073) nucleus with thiourea (B124793) in an alcoholic medium to produce 2-mercaptopyrimidines. researchgate.net Further modifications can lead to the desired pyrimidine-carboxylic acid derivatives. Another synthetic route involves the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. mdpi.com The starting α,β-unsaturated ketones are often prepared via a Claisen-Schmidt condensation of a ketone and an aldehyde. mdpi.com The reaction mechanism for the formation of some pyrido[2,3-d]pyrimidines involves a conjugate addition, fragmentation, and subsequent intramolecular cyclization and oxidation steps. mdpi.com

Synthesis of Aminobutanoic Acid Derivatives

Derivatives of aminobutanoic acid can be synthesized from this compound through various routes. One method involves the desulfurization of sulfur-containing amino acids. For example, (S)-2-aminobutyric acid can be prepared through the selective hydrolysis of racemic N-protected-2-aminobutyric acid using an acylase enzyme. google.com Another approach is the stereospecific synthesis of (2S,3R)-2-amino-3-mercaptobutyric acid, which serves as an intermediate for peptides containing β-methyllanthionine. acs.org The synthesis of 2-aminoisobutyric acid can be achieved in the laboratory from acetone (B3395972) cyanohydrin by reaction with ammonia (B1221849) followed by hydrolysis. wikipedia.org Furthermore, γ-aminobutyric acid (GABA) can be synthesized by microorganisms like Lactobacillus plantarum in a suitable medium such as grape must. nih.gov

Chemical Reactivity and Reaction Mechanism Studies of 2 Mercaptobutyric Acid and Analogues

Fundamental Reaction Pathways of 2-Mercaptobutyric Acid and Analogues

The chemical behavior of this compound is characterized by the reactivity of its two primary functional groups: the carboxylic acid and the thiol (sulfhydryl) group. These groups can undergo a variety of reactions independently, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification when reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

The subsequent steps involve a proton transfer, followed by the elimination of a water molecule to form a protonated ester. masterorganicchemistry.com Finally, deprotonation of this intermediate yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comchemguide.co.uk To favor the formation of the ester, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing the water as it is formed. masterorganicchemistry.comlibretexts.org

Table 1: Key Steps in the Fischer Esterification of this compound

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. libretexts.orgchemguide.co.uk |

| 2. Nucleophilic Attack | The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com |

| 4. Elimination of Water | A molecule of water, a good leaving group, is eliminated. masterorganicchemistry.com |

| 5. Deprotonation | The protonated ester is deprotonated to yield the final ester and regenerate the catalyst. masterorganicchemistry.comchemguide.co.uk |

Oxidation Reactions of the Thiol Group

The thiol group of this compound is susceptible to oxidation, leading to various sulfur-containing products. The nature of the product depends on the strength of the oxidizing agent used. ebsco.comresearchgate.net

Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), readily oxidize thiols to disulfides. openstax.orgwikipedia.org In this reaction, two molecules of the thiol are linked by a sulfur-sulfur bond, with the concomitant loss of two protons and two electrons. libretexts.orglibretexts.orglibretexts.org This oxidative coupling is a common and important reaction for thiols. ebsco.comresearchgate.net The formation of disulfide bonds is a redox reaction where the thiol is oxidized. libretexts.orglibretexts.org In biological systems, this reaction is crucial for the formation of disulfide bridges in proteins, which contribute to their tertiary and quaternary structures. wikipedia.orglibretexts.org The interconversion between the thiol and disulfide forms is a key aspect of redox chemistry in biological systems. libretexts.orglibretexts.org

Thiols, particularly in their deprotonated thiolate form, can act as potent nucleophiles. chemistrysteps.com They can react with peroxides, such as hydrogen peroxide (H₂O₂), via a nucleophilic attack of the sulfur atom on the peroxide bond. openstax.orgnih.gov This reaction is pH-dependent, with the thiolate ion being the reactive species. nih.gov The reaction leads to the cleavage of the O-O bond in the peroxide. nih.gov The initial product of this oxidation is a sulfenic acid (R-SOH). nih.govnih.gov This intermediate is often unstable and can undergo further reactions, including condensation with another thiol to form a disulfide. nih.govnih.gov While historically considered an Sₙ2 reaction, recent studies suggest a more complex mechanism that involves a hydrogen atom transfer. nih.gov

Metal ions can play a significant role in the oxidation of thiols. nih.gov Transition metals like copper (Cu) and iron (Fe) can catalyze the oxidation of thiols by molecular oxygen or other oxidizing agents. wikipedia.orgnih.gov The presence of metal ions can facilitate the formation of reactive oxygen species, which then oxidize the thiol. nih.gov For instance, the reaction between Co(II) and 2-mercaptopyridine (B119420) has been shown to yield a disulfide complex, indicating the role of the metal in promoting disulfide formation. researchgate.net In some cases, the metal ion can form a complex with the thiol, which may then be more readily oxidized. nih.gov The specific mechanism of metal-catalyzed oxidation can be complex and may involve the metal cycling between different oxidation states. nih.gov

Table 2: Products of Thiol Oxidation

| Oxidizing Agent | Product |

| Mild oxidants (e.g., I₂, Br₂, O₂) | Disulfide (R-S-S-R) wikipedia.org |

| Hydrogen Peroxide (H₂O₂) | Sulfenic acid (R-SOH) nih.govnih.gov |

| Stronger oxidants | Sulfinic acid (R-SO₂H), Sulfonic acid (R-SO₃H) ebsco.comresearchgate.netwikipedia.org |

Reduction Reactions of the Thiol Group

The thiol group itself is the reduced form of a disulfide. libretexts.orglibretexts.org Therefore, the "reduction of the thiol group" is not a common transformation in the same way that the reduction of a disulfide to a thiol is. The thiol group represents a low oxidation state for sulfur in organic compounds. ebsco.com However, the term can refer to the reductive cleavage of the carbon-sulfur bond. This process, known as desulfurization, typically requires strong reducing agents and is not as common as the oxidation of thiols. More prevalent are the reduction reactions of the oxidized forms of thiols, such as disulfides. Disulfides can be readily reduced back to the corresponding thiols using a variety of reducing agents. youtube.com Common laboratory reducing agents for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME). libretexts.orglibretexts.org In biological systems, glutathione (B108866) is a key reducing agent that maintains the intracellular environment in a reduced state, preventing unwanted disulfide bond formation. libretexts.orglibretexts.org The enzyme glutathione reductase catalyzes the reduction of the oxidized form of glutathione (GSSG) back to its reduced thiol form (GSH). libretexts.orglibretexts.org

Condensation Reactions (e.g., with Aldehydes or Ketones to form Thiazolidines)

This compound, possessing both a thiol and a carboxylic acid functional group, is structurally analogous to cysteine and can undergo condensation reactions with aldehydes and ketones to form thiazolidine (B150603) derivatives. This reaction is of significant interest in bioconjugation and medicinal chemistry. The formation of the thiazolidine ring proceeds through the reaction of the 1,2-aminothiol group of cysteine analogues with a carbonyl compound. nih.gov

The mechanism of thiazolidine formation involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, forming a hemiketal intermediate. dss.go.th Subsequent protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a secondary carbocation. The thiolate then acts as a nucleophile, attacking the carbocation to complete the cyclization and form the stable thiazolidine ring. dss.go.th This reaction is typically acid-catalyzed and is reversible. libretexts.orglibretexts.org

Studies have shown that the reaction between 1,2-aminothiols and aliphatic aldehydes is highly specific and rapid under physiological conditions, resulting in a stable thiazolidine product. diva-portal.org The efficiency of this reaction can be influenced by the nature of the aldehyde, with aliphatic aldehydes generally reacting faster than aromatic aldehydes. diva-portal.org

Table 1: Reactivity of Aldehydes in Thiazolidine Formation

| Aldehyde Type | Reactivity | Reference |

|---|---|---|

| Aliphatic Aldehydes (e.g., butyraldehyde) | High, reaction often complete within minutes | diva-portal.org |

| Aromatic Aldehydes (e.g., benzaldehyde) | Lower, slower reaction rate | diva-portal.org |

Mechanistic Investigations of Related Transformations

Hydroalkoxylation of Enamides

While not a direct reaction of this compound, the study of hydroalkoxylation of enamides provides insights into addition reactions that are relevant to the reactivity of unsaturated systems. N-heteroarenium iodide-catalyzed hydroalkoxylation of enamides has been shown to be a facile method for the synthesis of N,O-acetals. acs.org Mechanistic investigations suggest that this reaction is driven by a weak coordination between the enamide and the contact ion pair of the N-heteroarenium iodide catalyst. acs.org

In a related context, gold-catalyzed intramolecular hydroalkylation of ynamides to produce 2-aminoindenes has been studied in detail. nih.govnih.gov The proposed mechanism involves the activation of the ynamide by the gold catalyst to form a reactive keteniminium ion. This is followed by a ub.edulsuhsc.edu-hydride shift, which is identified as the rate-determining step, and subsequent cyclization to form the indene (B144670) product. nih.govnih.govfigshare.com

Disulfide Cleavage Mechanisms

The thiol group of this compound can be oxidized to form a disulfide bond, and the cleavage of such bonds is a critical process in many biological and chemical systems. Several mechanisms for disulfide bond cleavage have been elucidated.

One common mechanism is a bimolecular nucleophilic substitution (SN2) reaction. ub.eduresearchgate.net In this process, a nucleophile, such as a thiolate anion or hydroxide (B78521), attacks one of the sulfur atoms of the disulfide bond. ub.edulsuhsc.edu This leads to the formation of a transition state where the attacking nucleophile, the sulfur atom being attacked, and the other sulfur atom of the disulfide bond are aligned. researchgate.net

Another pathway for disulfide cleavage is through radical-initiated reactions. For instance, an acetyl radical can directly attack a sulfur atom, leading to the concomitant cleavage of the S–S bond in a process known as SH2. nih.gov This radical-mediated pathway has been found to have a significantly lower activation energy compared to other fragmentation pathways. nih.gov

Additionally, disulfide bonds can be cleaved through hydrolysis, particularly under alkaline conditions where a hydroxide ion acts as the nucleophile. lsuhsc.eduresearchgate.net This results in the formation of a thiol and a sulfenic acid. lsuhsc.edu

Table 2: Summary of Disulfide Cleavage Mechanisms

| Mechanism | Description | Key Features | References |

|---|---|---|---|

| SN2 Reaction | Bimolecular nucleophilic attack on a sulfur atom. | Requires specific alignment of the nucleophile and disulfide bond. | ub.eduresearchgate.net |

| Radical-Initiated Cleavage (SH2) | Direct attack of a radical species on a sulfur atom. | Lower activation energy compared to other pathways. | nih.gov |

| Alkaline Hydrolysis | Nucleophilic attack by a hydroxide ion. | Favored at higher pH; produces a thiol and a sulfenic acid. | lsuhsc.eduresearchgate.net |

Carboxylic Acid Reactions with Thionyl Chloride

The carboxylic acid group of this compound can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). This is a fundamental transformation in organic synthesis. libretexts.orgmasterorganicchemistry.com

The mechanism of this reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride. libretexts.orgyoutube.com This initial step forms a chlorosulfite intermediate, which is a better leaving group than the original hydroxyl group. libretexts.org A chloride ion, generated during the reaction, then acts as a nucleophile and attacks the carbonyl carbon. libretexts.org The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.comyoutube.com

Table 3: Steps in the Reaction of a Carboxylic Acid with Thionyl Chloride

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of the carboxylic acid oxygen on thionyl chloride. | Protonated chlorosulfite intermediate |

| 2 | Deprotonation. | Chlorosulfite intermediate |

| 3 | Nucleophilic attack by a chloride ion on the carbonyl carbon. | Tetrahedral intermediate |

| 4 | Elimination of the leaving group and reformation of the carbonyl double bond. | Acyl chloride, sulfur dioxide, chloride ion |

Biochemical Roles and Metabolic Pathways of 2 Mercaptobutyric Acid Analogues

Homocysteine as 2-Amino-4-Mercaptobutyric Acid in Metabolism

Homocysteine, a non-proteinogenic amino acid containing a sulfhydryl group, is a critical intermediate in the metabolism of methionine. nih.gov It sits (B43327) at a crucial metabolic intersection, linking the methionine cycle, the folate cycle, and the transsulfuration pathway. frontiersin.orgnih.gov

Homocysteine is formed from the essential amino acid methionine through a series of demethylation reactions. Methionine is first converted to S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions. nih.gov After donating its methyl group, SAM is hydrolyzed to S-adenosylhomocysteine (SAH), which is then cleaved to form homocysteine and adenosine. nih.gov This demethylation pathway is a fundamental part of cellular metabolism, providing methyl groups for the synthesis of DNA, RNA, proteins, and other vital molecules. nih.govnih.gov The homocysteine-methionine (HM) cycle is central to these processes. nih.gov

Homocysteine is a key component of one-carbon metabolism, a network of biochemical pathways that transfer one-carbon units. frontiersin.orgnih.govintegrativemedcrossroads.com This metabolic system is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various substrates. integrativemedcrossroads.comyoutube.com Folate and vitamin B12 are crucial cofactors in one-carbon metabolism, facilitating the transfer of methyl groups required for the remethylation of homocysteine back to methionine. youtube.comwikipedia.org Deficiencies in these vitamins can disrupt one-carbon metabolism, leading to an accumulation of homocysteine. frontiersin.org

The metabolic fate of homocysteine is determined by two competing pathways: remethylation and transsulfuration. nih.gov

Remethylation: In this pathway, homocysteine acquires a methyl group to be converted back into methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, or by betaine-homocysteine methyltransferase (BHMT), which utilizes betaine (B1666868) as the methyl donor. wikipedia.orgyoutube.com The remethylation pathway is crucial for conserving methionine and for regulating the levels of SAM. nih.gov

Transsulfuration: Alternatively, homocysteine can be irreversibly committed to the transsulfuration pathway. In this pathway, homocysteine condenses with serine to form cystathionine (B15957), a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). nih.govnih.gov Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CSE), to produce cysteine and α-ketobutyrate. nih.govnih.gov

The balance between these two pathways is tightly regulated and varies depending on the metabolic needs of the cell. nih.gov For instance, when methionine levels are high, the transsulfuration pathway is favored to clear excess homocysteine. youtube.com

The cysteine produced from the transsulfuration of homocysteine is a key precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. researchgate.netyoutube.comitaljmed.org Glutathione is a tripeptide composed of glutamate, cysteine, and glycine (B1666218), and it plays a critical role in protecting cells from oxidative damage. youtube.comitaljmed.orgresearchgate.net The availability of cysteine is often the rate-limiting factor for glutathione synthesis. researchgate.netitaljmed.org Therefore, by providing the sulfur atom for cysteine synthesis, homocysteine metabolism is intrinsically linked to the cellular antioxidant defense system. nih.gov Studies have shown that a significant portion of the cysteine in glutathione can be derived from homocysteine. nih.gov

Biosynthetic Pathways of Mercaptocarboxylic Acids in Microorganisms

Methanocaldococcus jannaschii, a hyperthermophilic methanogen, has been found to produce 3-mercaptopropionic acid (MPA). nih.govoup.com Research has uncovered a biosynthetic pathway involving novel intermediates. nih.govoup.comresearchgate.net In this microorganism, 2-hydroxy-4-mercaptobutyric acid (HMBA) serves as a precursor for MPA synthesis. nih.govoup.com

The proposed pathway begins with the biosynthesis of HMBA from malate (B86768) semialdehyde and hydrogen sulfide (B99878). nih.govoup.com Subsequently, the enzyme L-sulfolactate dehydrogenase catalyzes the NAD-dependent oxidation of HMBA to form 4-mercapto-2-oxobutyric acid (MOB). nih.govoup.comchemicalbook.com Finally, cell extracts of M. jannaschii have demonstrated the conversion of HMBA to MPA, although the specific enzymes involved in this final step are still under investigation. nih.govoup.com This pathway highlights the diverse metabolic capabilities of microorganisms in synthesizing sulfur-containing organic acids. chemicalbook.com

Biosynthesis of 3-Mercaptopropionic Acid from 2-Hydroxy-4-mercaptobutyric Acid in Methanocaldococcus jannaschii

Involvement in Fatty Acid Biosynthesis as an Intermediate

The canonical pathway of fatty acid biosynthesis proceeds via the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP). researchgate.netwikipedia.org The key intermediates in this process are thioesters of Coenzyme A and ACP. libretexts.orglibretexts.org

While 2-mercaptobutyric acid is not a standard intermediate in this pathway, its structure as a thioacid suggests a potential for interaction with the fatty acid synthesis machinery. Thioacids can be activated to their corresponding thioesters, and it is conceivable that 2-mercaptobutyryl-CoA or 2-mercaptobutyryl-ACP could be formed in some organisms or under specific metabolic conditions. If formed, this molecule could potentially act as a primer for fatty acid synthesis or be incorporated into the elongation cycle. However, its four-carbon backbone with a thiol group at the C2 position differs from the typical straight-chain acyl groups, suggesting that it might act as a competitive inhibitor or lead to the formation of modified fatty acids. The existence of enzymes capable of producing fatty thioacids has been demonstrated, indicating that the cellular machinery to handle such compounds is plausible. nih.gov

Modulation of Cellular Signaling Pathways

Direct evidence for the role of this compound in cellular signaling is not well-established. However, the potential for such a role can be inferred from the activities of structurally related molecules and the known functions of thiols in signaling.

Cellular signaling pathways are complex networks that govern cellular responses to various stimuli. wikipedia.orgnih.gov Small molecules often act as signaling messengers. For instance, 2-hydroxybutyrate, a compound structurally similar to this compound (differing by a hydroxyl group instead of a thiol), has been shown to act as a signaling molecule that can regulate metabolic pathways in response to metabolic stress. elifesciences.org It has been demonstrated to influence the branched-chain amino acid degradation pathway and the activity of sirtuins, which are key regulators of metabolism. elifesciences.org

By analogy, this compound could potentially exert signaling functions. The thiol group is highly reactive and can participate in redox signaling, a crucial mechanism for regulating cellular processes in response to oxidative stress. Thiols can undergo reversible oxidation, forming disulfides and other modified species, which can alter the function of proteins and other biomolecules. It is plausible that this compound or its derivatives could participate in such redox-sensitive signaling cascades. Furthermore, mercapturic acids, which are S-conjugates of N-acetylcysteine, are involved in the detoxification of reactive electrophiles, representing a form of cellular response to toxic signals. nih.gov

Computational and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations have been instrumental in understanding the electronic properties of systems involving 2-Mercaptobutyric acid. For instance, in the study of gold nanoparticles, these calculations have been used to determine the optimized structures, electronic band-gap, light absorption, dipole moment values, and hardness of nanoparticles functionalized with ligands like 4-mercaptobutyric acid. researchgate.net Such analyses have indicated that functionalization with these ligands improves the electronic features, solubility, and stability of the nanoparticles. researchgate.net The time-dependent density functional theory (TD-DFT) method is often employed for excited states, providing a deeper understanding of the system's behavior. researchgate.net

In the context of quantum dots (QDs), quantum mechanical calculations have been used to determine the electronic properties of core/shell heterostructures. acs.org These calculations can reveal the radial probability distribution of electrons and holes, as well as their respective energy levels, which is crucial for understanding the photophysical properties of the QDs. acs.org Furthermore, these simulations have supported experimental findings by confirming the structure and optical properties of synthesized QDs. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound and its interactions with other molecules and surfaces. These simulations have been employed to study the solubility of gold nanoparticles functionalized with mercapto-acid ligands, including 4-mercaptobutyric acid. researchgate.net By analyzing parameters such as hydrogen bond numbers, root mean squared displacement, and solvent accessible surface area, MD simulations have shown that increasing temperature can lead to the formation of more hydrogen bonds between the functionalized nanoparticles and water, thereby increasing their solubility. researchgate.net The length of the carbon chain in the ligand has also been shown to influence interactions with the solvent. researchgate.net

MD simulations have also been used to characterize the interactions between water and carboxylic acid-terminated self-assembled monolayers (SAMs), including those with 4-mercaptobutanoic acid. acs.org These simulations provide distributions of water-carboxylic acid interaction energies that show excellent qualitative agreement with experimental data from temperature-programmed desorption (TPD) experiments. acs.org Furthermore, MD simulations have been crucial in understanding the conformational dynamics of cyclic peptide hormones, which are important drug targets. port.ac.uk

Ab Initio Calculations for Compound-Coating Interactions (e.g., in Quantum Dots)

Ab initio calculations, a class of quantum chemistry methods, have been utilized to probe the interactions between this compound and the surface of quantum dots (QDs). These calculations are essential for understanding the nature of the particle-coating interaction. researchgate.netacs.orgresearchgate.net Interestingly, in a comparative study of 2-mercaptopropionic acid (2MPA) and 3-mercaptopropionic acid (3MPA) as coating agents for CdS quantum dots, ab initio calculations did not reveal a significant difference in the structure or particle-coating interaction between the two isomers. researchgate.netacs.orgresearchgate.net This suggests that other factors, such as the better removal of quenching defects from the surface, may be responsible for the observed differences in luminescence and stability. acs.orgresearchgate.net

In another study involving CdSe QDs bridged to SnO2 films with molecules like 4-mercaptobutyric acid, time-domain ab initio analysis has been used to understand electron-hole recombination processes. acs.org These theoretical approaches complement experimental techniques by providing a molecular-level understanding of the charge transfer dynamics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug design and understanding ligand-receptor interactions.

In the context of designing inhibitors for methyltransferase, a potential target against the dengue virus, derivatives of S-adenosyl-L-homocysteine (SAH) were designed. nih.gov The scaffold of SAH was divided into substructures, one of which is 2-amino-4-mercaptobutanoic acid. nih.gov Molecular docking studies were performed to analyze the binding affinity of these designed analogs to the methyltransferase protein. nih.gov The LibDock algorithm, which uses polar and apolar features as "hotspots," was employed for high-throughput screening. nih.gov The results indicated that several designed analogs had a better docking score than the natural ligand, suggesting a higher affinity for the target protein. nih.gov

Similarly, molecular docking studies have been performed on other systems, such as with the LuxS active site, to understand the binding of ligands and predict potential inhibitory activity. usp.br These simulations help in visualizing the interactions between the ligand and the amino acid residues of the protein's active site. usp.br

Theoretical Modeling of Electronic Features and Stability

Theoretical modeling plays a crucial role in elucidating the electronic features and stability of molecules like this compound and systems incorporating it. For instance, the valence electronic structure of related thiolactones has been investigated using HeI photoelectron spectroscopy assisted by quantum chemical calculations. acs.org These studies help in identifying the molecular orbitals associated with different ionization bands, providing insight into the electronic properties of the thioester group. acs.org

In the context of gold nanoparticles functionalized with mercapto acids, quantum mechanics analyses have consistently shown that this functionalization enhances the nanoparticles' electronic features, solubility, and stability. researchgate.net The calculated electronic band-gap, light absorption spectra, and dipole moments provide a theoretical basis for these observed improvements. researchgate.net

Environmental Transformation and Bioremediation Pathways

Microbial Degradation of Related Sulfur Compounds

The biodegradation of organosulfur compounds is a key process in the global sulfur cycle. While direct studies on 2-mercaptobutyric acid are limited, research on analogous compounds, such as 4-mercaptobutyric acid (4MB), provides significant insights into the potential metabolic pathways.

Degradation of 4,4'-Dithiodibutyric Acid (DTDB) to 4-Mercaptobutyric Acid by Rhodococcus spp.

Several strains of Rhodococcus, particularly Rhodococcus erythropolis, have been identified for their ability to utilize 4,4'-dithiodibutyric acid (DTDB) as a sole source of carbon. nih.govmicrobiologyresearch.orgnih.govmicrobiologyresearch.org The initial and critical step in the catabolism of DTDB is its cleavage into two molecules of 4-mercaptobutyric acid (4MB). nih.govmicrobiologyresearch.org This process is a prerequisite for the production of novel polythioesters (PTEs), a type of biodegradable polymer. nih.govmicrobiologyresearch.org The degradation of DTDB is a specialized capability, with studies showing that while various bacteria can degrade other organic sulfur compounds like 3,3'-thiodipropionic acid (TDP) and 3,3'-dithiodipropionic acid (DTDP), only strains affiliated with Rhodococcus erythropolis have been found to utilize DTDB. microbiologyresearch.orgnih.govmicrobiologyresearch.org

Enzymatic Cleavage by NADH:flavin Oxidoreductase

The key enzyme responsible for the initial cleavage of the disulfide bond in DTDB has been identified as an NADH:flavin oxidoreductase, designated as Nox. nih.govresearchgate.net This enzyme, belonging to the old yellow enzyme (OYE) family, utilizes NADH to reduce flavin mononucleotide (FMN), which then facilitates the reductive cleavage of DTDB into two molecules of 4MB. oup.com Studies on the purified Nox enzyme from R. erythropolis MI2 demonstrated its specific activity for DTDB, with a Vmax of 3.36 μmol min⁻¹ mg⁻¹ and an apparent Km of 0.6 mmol l⁻¹. oup.com The enzyme shows high substrate specificity for DTDB and does not require metal cofactors for its activity. oup.com This enzymatic step is crucial as it converts the xenobiotic disulfide into a more readily metabolizable thiol.

Subsequent Oxidation Pathways (e.g., by Putative Oxygenases)

Following the formation of 4-mercaptobutyric acid, the proposed metabolic pathway involves its oxidation. nih.govmicrobiologyresearch.orgnih.gov It is hypothesized that a putative oxygenase enzyme catalyzes the oxidation of 4MB, yielding 4-oxo-4-sulfanylbutyric acid. nih.govmicrobiologyresearch.org This intermediate was detected in the culture supernatants of R. erythropolis during DTDB degradation. microbiologyresearch.orgnih.gov The oxidation of the mercapto-group is a common strategy in the microbial metabolism of organosulfur compounds, preparing the molecule for the subsequent removal of the sulfur atom.

Removal of Sulfur Moieties as Hydrogen Sulfide (B99878) by Desulfhydrases

The final step in the proposed degradation pathway of DTDB involves the removal of the sulfur moiety. nih.govmicrobiologyresearch.orgnih.gov A putative desulfhydrase is thought to catalyze the abstraction of sulfur from 4-oxo-4-sulfanylbutanoic acid, releasing it as volatile hydrogen sulfide (H₂S). microbiologyresearch.orgnih.gov The resulting carbon skeleton, succinic acid, can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be fully metabolized by the microorganism. nih.govmicrobiologyresearch.org The production of hydrogen sulfide has been observed in physiological studies of R. erythropolis grown on DTDB. microbiologyresearch.orgnih.gov

Role of Microorganisms in Environmental Detoxification and Biotransformation

Microorganisms are fundamental to the detoxification and biotransformation of a vast array of environmental pollutants, including organosulfur compounds. nih.govnih.gov The metabolic pathways described for the degradation of DTDB by Rhodococcus spp. serve as a clear example of how these organisms can break down potentially harmful xenobiotic compounds. nih.govmicrobiologyresearch.orgnih.gov The ability of microorganisms to utilize such compounds as nutrient sources is a cornerstone of bioremediation strategies. nih.gov

The enzymatic machinery of these microbes, such as oxidoreductases and desulfhydrases, allows for the cleavage of stable chemical bonds and the conversion of complex organic molecules into simpler, less toxic substances. nih.govoup.comnih.gov This process not only removes the pollutant from the environment but also integrates its constituent elements, like carbon and sulfur, into natural biogeochemical cycles. nih.gov The biotransformation of organosulfur compounds can lead to the formation of valuable bioproducts, such as polythioesters, highlighting the potential for biotechnological applications derived from these natural degradation processes. nih.govmicrobiologyresearch.org

General Mechanisms of Polymer Degradation in Environmental Systems (Conceptual Link)

The microbial degradation of compounds like DTDB is conceptually linked to the broader field of polymer degradation. numberanalytics.commdpi.comnih.gov While DTDB itself is not a polymer, its degradation product, 4-mercaptobutyric acid, is a monomer that can be used for the synthesis of polythioesters, a class of biodegradable polymers. nih.govmicrobiologyresearch.org The environmental fate of these and other polymers is governed by a combination of physical, chemical, and biological processes. mdpi.com

Environmental factors such as temperature, moisture, and UV radiation can initiate the physical and chemical breakdown of polymers, a process often termed abiotic degradation. numberanalytics.comreachemchemicals.com This initial degradation can lead to the fragmentation of the polymer into smaller oligomers and monomers. mdpi.com These smaller molecules are then more susceptible to microbial attack. mdpi.com Microorganisms, through the action of extracellular and intracellular enzymes, can then mineralize these breakdown products, ultimately converting them to carbon dioxide, water, and microbial biomass. mdpi.com This synergistic interplay between abiotic and biotic degradation is a key feature of how polymers are broken down in natural ecosystems.

Catalytic Applications and Organometallic Chemistry Research

2-Mercaptobutyric Acid and its Derivatives as Ligands in Catalytic Systems

This compound and related mercapto acids are instrumental as ligands in several catalytic and material science applications. They serve as capping agents in the synthesis of quantum dots, act as multimodal ligands in chromatographic separations, and are used for the functionalization of gold nanoparticles.

Capping Agents for Quantum Dot Synthesis

In the aqueous synthesis of quantum dots (QDs), such as cadmium telluride (CdTe) and zinc sulfide (B99878) (ZnS), mercapto acids like this compound play a crucial role as capping agents. rsc.orgnih.gov These ligands bind to the surface of the growing nanocrystals, controlling their size, preventing aggregation, and influencing their photoluminescent properties. rsc.orgresearchgate.net The choice of the capping agent is critical in determining the final characteristics of the QDs, including their quantum yield, stability, and emission wavelength. nih.govresearchgate.net

For instance, a comparative study of various mercapto acids in the synthesis of CdTe QDs revealed that the structure of the capping agent directly influences the growth rate and optical characteristics of the nanocrystals. rsc.org The use of branched mercapto acids often leads to QDs with improved properties compared to those synthesized with linear mercapto acids. researchgate.networldscientific.com The stability of the QD dispersion is also affected by the capping ligand, with certain structures providing better protection against aggregation and degradation over time. acs.org

The introduction of methyl side groups and branched structures in mercapto acid capping agents has been a key strategy for enhancing the performance of quantum dots. rsc.orgresearchgate.net Studies have demonstrated that branched mercapto acids with a single methyl side group, such as 3-mercaptobutyric acid (3-MBA), are particularly effective in producing CdTe QDs with strong fluorescence and a narrow size distribution. rsc.orgresearchgate.net

In one study, QDs capped with 3-MBA exhibited the strongest fluorescence, while those capped with 3-mercaptoisobutyric acid (MIBA) showed the narrowest size distribution. rsc.org This suggests that the specific arrangement of the methyl group influences different properties of the QDs. The superiority of branched mercapto acids over their linear counterparts, like 4-mercaptobutyric acid (MBA), is attributed to the steric hindrance provided by the methyl group, which can lead to better surface passivation and reduced non-radiative recombination, thereby enhancing the quantum yield. rsc.orgworldscientific.com However, the presence of more than one methyl group does not always lead to better results, indicating a complex relationship between ligand structure and QD properties. rsc.org

Table 1: Effect of Mercapto Acid Structure on CdTe Quantum Dot Properties

| Capping Agent | Structure | Key Findings on QD Properties |

|---|---|---|

| 3-Mercaptobutyric acid (3-MBA) | Branched (one methyl group) | Strongest fluorescence. rsc.orgresearchgate.net |

| 3-Mercaptoisobutyric acid (MIBA) | Branched (one methyl group) | Narrowest size distribution, good long-term stability. rsc.org |

| 4-Mercaptobutyric acid (MBA) | Linear | Used as a linear counterpart for comparison. rsc.org |

| 3-Mercapto-2-methylbutyric acid (MMBA) | Branched (two methyl groups) | Less successful in improving QD properties. rsc.org |

| 3-Mercapto-2,2-dimethylpropanoic acid (MDMPA) | Branched (two methyl groups) | Less successful in improving QD properties. rsc.org |

Multimodal Ligands for Chromatographic Separations

While specific research on this compound as a multimodal ligand is not prevalent, the related compound, 2-mercapto-5-benzimidazolesulfonic acid (MBISA), has been effectively used for the separation of antibodies. nih.gov Multimodal chromatography is a powerful technique for purifying biomolecules, and the ligands employed are crucial for its success. nih.gov These ligands interact with the target molecules through a combination of interactions, such as hydrophobic and ionic interactions. nih.gov

MBISA demonstrates a specific adsorption property for antibodies at a pH range of 5.0-5.5, allowing for their selective capture from crude biological feedstocks. nih.gov The adsorption mechanism is not based on simple ion exchange or hydrophobic interactions but rather a combination of different properties of the ligand. nih.gov This highlights the potential for designing mercapto acid derivatives as effective multimodal ligands for various chromatographic applications.

Ligands for Gold Nanoparticle Functionalization

Mercapto acids, including derivatives of this compound, are widely used for the functionalization of gold nanoparticles (AuNPs). nih.govqub.ac.uk The thiol group of the mercapto acid forms a strong bond with the gold surface, creating a stable, functionalized nanoparticle. qub.ac.uk This functionalization is essential for a variety of applications, including the development of novel nanotherapeutics, biosensors, and catalysts. qub.ac.ukmdpi.com

For example, 11-mercaptoundecanoic acid (MUA) has been used to create pH-responsive AuNPs. nih.gov The carboxylic acid group of the MUA ligand allows the nanoparticles to be dispersed in aqueous solutions at neutral and basic pH. nih.gov This property is crucial for biological applications and enables the controlled aggregation and re-dispersion of the nanoparticles by changing the pH. nih.gov Similarly, 2-mercaptosuccinic acid (MSA) has been used as both a reducing and capping agent in the synthesis of AuNPs, resulting in particles with a functionalized surface ready for further applications. mdpi.comresearchgate.net The functionalized surface can then be used to attach other molecules, such as polyethylene (B3416737) glycol (PEG), to improve biocompatibility and stability. nih.gov

Homogeneous Catalysis with Organometallic Complexes

Organometallic complexes play a central role in homogeneous catalysis, a field where the catalyst is in the same phase as the reactants. unicam.itwiley.com This allows for high selectivity and activity under mild reaction conditions. unicam.it While specific examples detailing the use of this compound in organometallic complexes for homogeneous catalysis are not extensively documented in the provided search results, the principles of organometallic catalysis provide a framework for its potential applications. libretexts.orgstanford.edu

The incorporation of ligands like this compound into organometallic complexes can influence the catalyst's stability, solubility, and catalytic activity. rsc.org The functional groups on the ligand can be tailored to fine-tune the electronic and steric properties of the metal center, thereby controlling the outcome of the catalytic reaction. unicam.it Homogeneous catalysis encompasses a wide range of transformations, including hydrogenation, carbonylation, and cross-coupling reactions, all of which rely on the precise design of organometallic catalysts. libretexts.orgstanford.edu The heterogenization of homogeneous catalysts by anchoring them to solid supports, such as metal-organic frameworks (MOFs), is an active area of research aimed at combining the advantages of both catalytic systems. rsc.org

Development and Understanding of Organometallic Catalysts

The development of organometallic catalysts is a dynamic field of research, focusing on the design of new ligands and metal complexes to achieve novel reactivity and greater efficiency. Ligands, which bind to the metal center, are critical in tuning the catalyst's electronic and steric properties, thereby controlling its activity and selectivity. While thiol-containing molecules can act as ligands, specific research detailing the use of this compound in the development and systematic study of new organometallic catalysts is not prominent in the existing literature. The study of related compounds, such as 2-mercaptopyridyl ligands in rhodium and iridium complexes, highlights how mercapto-based ligands can influence the metal center's reactivity, suggesting a potential area for future investigation with ligands like this compound. bris.ac.uk

Application in Advanced Organic Synthesis

Organometallic catalysts are workhorses in advanced organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. Reactions like cross-coupling, metathesis, and hydrogenation often rely on sophisticated organometallic complexes. youtube.com Research into the catalytic upgrading of related small molecules, such as butyric acid, to valuable chemicals and biofuels using ruthenium- and platinum-based catalysts is an active area. nih.gov However, specific applications of this compound as a catalyst or a key ligand in the advanced synthesis of complex organic targets are not widely reported.

Role of π-Acid Catalysis (e.g., Pt(2+) or Au(1+) complexes)

π-Acid catalysis involves the activation of unsaturated carbon-carbon bonds (alkenes, alkynes) by soft, carbophilic metal cations like platinum(II) and gold(I). bohrium.com These metals act as Lewis acids, withdrawing electron density from the π-system and making it susceptible to nucleophilic attack. nih.govnih.gov This strategy has been employed in a wide array of powerful chemical transformations. nih.gov

The interaction of ligands with the metal center is crucial. Research on platinum(II) complexes with 2-mercaptonicotinic acid, a molecule containing a thiol group similar to this compound, demonstrates that such ligands can coordinate to the metal center through the sulfur atom. rsc.orgresearchgate.net This indicates that this compound could theoretically serve as a ligand in Pt(II) or Au(I) catalysis, potentially influencing the catalytic cycle. However, direct studies employing this compound in this specific context are not found in the available literature.

Organocatalysis and Asymmetric Counteranion-Directed Catalysis (ACDC)

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. sigmaaldrich.com A specialized area within this field is Asymmetric Counteranion-Directed Catalysis (ACDC). ACDC induces enantioselectivity in a reaction by using a chiral, non-coordinating anion to control the stereochemical outcome of a cationic intermediate. wikipedia.orgnih.gov This concept has become a powerful tool in asymmetric synthesis. nih.gov

These catalysts are typically chiral phosphoric acids, carboxylates, or other species capable of forming a chiral ion pair with a reactive cation. wikipedia.org While this compound possesses a carboxylic acid group and a chiral center (at carbon-2), its application as a catalyst in either general organocatalysis or the more specific field of ACDC is not documented in the reviewed scientific literature.

Properties of this compound

| Property | Value |

| CAS Number | 26473-48-3 |

| Molecular Formula | C₄H₈O₂S |

| Molecular Weight | 120.17 g/mol |

| Boiling Point | 99-101 °C/10 mmHg |

| Density | 1.103 g/mL at 25 °C |

Table data sourced from ChemicalBook. chemicalbook.com

Future Directions and Emerging Research Avenues

Elucidation of Novel Metabolic and Degradation Pathways Involving 2-Mercaptobutyric Acid Analogues

The metabolic fate and environmental degradation of this compound and its analogues are of fundamental importance for assessing their biological activity and environmental impact. Future research is poised to unravel the intricate pathways governing their transformation in living organisms and ecosystems.

Mercaptocarboxylic acids, as a class of compounds, have been found to be generally biodegradable to a significant extent. d-nb.infonih.gov Studies on the biodegradation of various mercaptocarboxylic acids have shown that they can be mineralized by microorganisms, although the specific enzymes and metabolic routes are not fully elucidated for every analogue. d-nb.infonih.govresearchgate.net The initial steps in the degradation of these compounds likely involve the oxidation of the thiol group to form disulfides, which can then be further metabolized. d-nb.infonih.govresearchgate.net

In biological systems, short-chain fatty acids, which share structural similarities with the butyric acid backbone of this compound, are known to be involved in various metabolic processes. nih.gov It is plausible that analogues of this compound could enter and influence these pathways. Low-molecular-weight thiols play a crucial role in cellular redox homeostasis and detoxification, and the metabolism of this compound analogues may intersect with these processes. nih.gov Future research will likely focus on identifying the specific enzymes, such as monooxygenases or dehydrogenases, that are responsible for the initial catabolism of these compounds, similar to what has been observed for other complexing agents like EDTA and NTA. nih.gov Understanding these pathways is critical for applications where these compounds might be introduced into biological systems or the environment.

Advanced Catalyst Design Utilizing this compound-Derived Ligands

The dual functionality of this compound, possessing both a soft sulfur donor and a hard oxygen donor, makes it an attractive candidate for the design of novel ligands for catalysis. The thiol and carboxylate groups can coordinate to a wide range of metal centers, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.govd-nb.info